Clinical Translation: The encouraging preclinical results obtained with carboxy-PEG4-phosphonic acid-based radiopharmaceuticals warrant further investigation and clinical translation for imaging VLA-4 expression in melanoma and potentially other VLA-4 positive cancers. []
Related Compounds
p-SCN-PhPr-NE2A1P
Compound Description: p-SCN-PhPr-NE2A1P is a bifunctional chelator containing a phosphonic acid group. This compound was designed for use in Gallium-68 based PET imaging in melanoma. It was successfully conjugated to LLP2A-PEG4, a targeting peptidomimetic ligand for very late antigen-4 (VLA-4) [].
Relevance: p-SCN-PhPr-NE2A1P is structurally related to Carboxy-PEG4-phosphonic acid through the presence of a phosphonic acid group and a PEG chain, suggesting potential applications in similar fields requiring these functionalities []. Both compounds also demonstrate use as chelators or components of imaging agents.
p-SCN-PhPr-NE2P1A
Compound Description: Similar to p-SCN-PhPr-NE2A1P, p-SCN-PhPr-NE2P1A is a bifunctional chelator featuring two phosphonic acid functional groups []. This compound also demonstrated successful conjugation to LLP2A-PEG4 for potential application in 68Ga-based PET imaging of melanoma [].
Relevance: p-SCN-PhPr-NE2P1A shares structural similarities with Carboxy-PEG4-phosphonic acid through its incorporation of phosphonic acid groups and a PEG chain within its structure []. This resemblance suggests both compounds could be classified within a similar chemical category and potentially utilized in applications requiring these specific functional groups.
CB-TE1A1P-PEG4-LLP2A
Compound Description: CB-TE1A1P-PEG4-LLP2A is a conjugate incorporating 1,4,8,11-tetraazacyclotetradecane-1-(methane phosphonic acid)-8-(methane carboxylic acid) (CB-TE1A1P) as a chelator, a PEG4 linker, and the LLP2A ligand [, ]. This compound is designed for PET imaging of very late antigen-4 (VLA-4) in melanoma [].
Relevance: Like Carboxy-PEG4-phosphonic acid, CB-TE1A1P-PEG4-LLP2A contains both a carboxy group and a phosphonic acid group. Additionally, both compounds utilize a PEG4 linker, highlighting their structural similarity and potential for analogous applications in imaging and targeting VLA-4 [, ].
[99mTc]Tc-[Lys7]DT1
Compound Description: [99mTc]Tc-[Lys7]DT1 (where DT1 represents N4-Gly-Arg-Arg-Pro-Tyr-Ile-Leu-OH, and N4 signifies 6-(carboxy)-1,4,8,11-tetraazaundecane) is a radiolabeled neurotensin analog investigated for its potential in targeting the neurotensin subtype 1 receptor (NTS1R) []. This compound incorporates a carboxy group within its structure.
Relevance: While lacking a phosphonic acid group, [99mTc]Tc-[Lys7]DT1 exhibits structural similarities to Carboxy-PEG4-phosphonic acid through the presence of a carboxy group and its application in radiolabeling for targeting specific receptors []. This shared characteristic suggests a degree of relatedness based on chemical properties and potential uses in similar biological contexts.
Compound Description: ATOA is a potent and selective AMPA receptor antagonist, exhibiting no antagonism towards NMDA-induced responses [].
Relevance: While lacking a phosphonic acid group and PEG chain, ATOA shares a structural similarity with Carboxy-PEG4-phosphonic acid through the presence of a carboxy group. This suggests a potential relationship in terms of chemical properties and interactions within biological systems, despite targeting different receptors [].
Compound Description: ATPO acts as a competitive AMPA receptor antagonist and exhibits high selectivity for AMPA receptors over NMDA receptors [].
Overview
Carboxy-PEG4-phosphonic acid is a specialized compound derived from polyethylene glycol, characterized by the presence of both a carboxylic acid and a phosphonic acid functional group. Its molecular formula is C11H23O9P with a molecular weight of approximately 330.3g/mol. This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras, commonly referred to as PROTACs, which are designed to selectively degrade target proteins within cells .
Source and Classification
Carboxy-PEG4-phosphonic acid is classified under phosphonic acids and polyethylene glycol derivatives. It is commercially available and often synthesized in laboratory settings for research and industrial applications . The compound's unique structure allows it to play a crucial role in bioconjugation and drug delivery systems.
Synthesis Analysis
Methods and Technical Details
The synthesis of carboxy-PEG4-phosphonic acid typically involves several key steps:
Starting Materials: The synthesis begins with polyethylene glycol derivatives and phosphonic acid precursors.
Reaction Conditions: The carboxylic acid group can react with primary amines in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Purification: After synthesis, the product is purified using techniques like chromatography to ensure high purity and yield suitable for further applications .
Molecular Structure Analysis
Structure and Data
Carboxy-PEG4-phosphonic acid features a linear structure with distinct functional groups that contribute to its reactivity:
Functional Groups: The compound contains both a carboxylic acid group (-COOH) and a phosphonic acid group (-PO(OH)₂), which enhance its chemical reactivity and solubility in aqueous environments.
Molecular Geometry: The presence of the flexible polyethylene glycol chain allows for spatial flexibility, making it an ideal linker for various biochemical applications .
Chemical Reactions Analysis
Reactions and Technical Details
Carboxy-PEG4-phosphonic acid participates in several types of chemical reactions:
Substitution Reactions: The carboxylic acid group readily reacts with primary amines to form amide bonds, which are crucial in constructing PROTACs .
Hydrolysis: The phosphonic acid moiety can undergo hydrolysis under acidic or basic conditions, yielding the corresponding phosphonic acid .
Common Reagents: EDC and HATU are frequently used as coupling agents to facilitate amide bond formation during reactions involving this compound .
Major Products
The primary products from these reactions include amide-linked compounds utilized in drug delivery systems and bioconjugation processes.
Mechanism of Action
Process and Data
Carboxy-PEG4-phosphonic acid functions primarily as a linker in PROTACs. Its mechanism of action involves:
Linking Ligands: It connects two different ligands—one targeting an E3 ubiquitin ligase and the other targeting a specific protein for degradation.
Ubiquitin-Proteasome System: The compound's role in facilitating the degradation of target proteins is mediated through the ubiquitin-proteasome pathway, where the linked complex leads to protein ubiquitination followed by proteasomal degradation .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white to off-white solid.
Solubility: Highly soluble in polar solvents such as dimethyl sulfoxide, enhancing its utility in biological applications.
Chemical Properties
Purity: Commercially available samples often have a purity level of 98% or higher .
Storage Conditions: Recommended storage at -20°C to maintain stability over time .
Applications
Carboxy-PEG4-phosphonic acid has several significant scientific uses:
Bioconjugation: Serves as a linker in the synthesis of PROTACs, aiding in targeted protein degradation research.
Drug Development: Utilized in developing therapeutic agents that exploit the ubiquitin-proteasome system for treating various diseases by selectively degrading pathogenic proteins .
Research Applications: Employed in studies investigating protein interactions, functions, and mechanisms of action within cellular environments.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Blarcamesine, also known as AVex-73 and AE-37, is a muscarinic M1 agonist potentially for the treatment of Alzheimer's disease. It is an σ receptor ligand.
Cell-permeable, reversible inhibitor of non-muscle myosin II. Shows high affinity and selectivity for vertebrate and invertebrate Myosin II (IC50 values 0.5-5 μM). Inhibits actin-activated MgATPase activity and in vitro motility of class II myosins. Also inhibits contraction of the cytokinetic ring. Blocks cell blebbing and disrupts directed cell migration and cytokinesis. (±)-Blebbistatin is a racemic mixture of (–)-blebbistatin and (+)-blebbistatin, the active and inactive forms, respectively. (–)-Blebbistatin is a selective cell-permeable inhibitor of non-muscle myosin II ATPases. (–)-Blebbistatin rapidly and reversibly inhibits Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB for several species (IC50s = 0.5-5 µM), while poorly inhibiting smooth muscle myosin (IC50 = 8 µM). Through these effects, (–)-blebbistatin blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. (S)-nitro-Blebbistatin and (R)-nitro-blebbistatin are more stable forms of (–)-blebbistatin and (+)-blebbistatin, respectively. The addition of a nitro group stabilizes the molecules to circumvent their degradation by prolonged blue light exposure. (S)-nitro-Blebbistatin and (R)-nitro-blebbistatin have the same stereochemistry of the active and inactive enantiomers, respectively. Blebbistatin is a pyrroloquinoline that is 1,2,3,3a-tetrahydro-H-pyrrolo[2,3-b]quinolin-4-one substituted by a hydroxy group at position 3a, a methyl group at position 6 and a phenyl group at position 1. It acts as an inhibitor of ATPase activity of non-muscle myosin II. It has a role as an inhibitor. It is a pyrroloquinoline, a cyclic ketone, a tertiary alcohol and a tertiary alpha-hydroxy ketone.